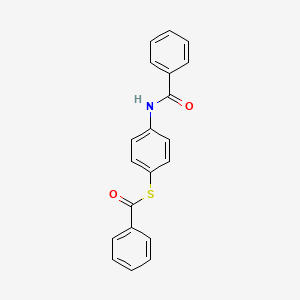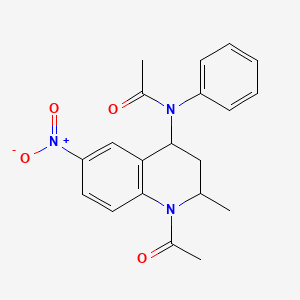![molecular formula C22H22FN3O2 B15154535 N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrimidinone ring, a fluorophenyl group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Final Assembly: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-bromophenyl)-6-oxopyrimidin-1-yl]acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide may impart unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets. These differences can make it more effective or selective in certain applications compared to its analogs.
特性
分子式 |
C22H22FN3O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O2/c1-4-18-12-21(28)26(22(24-18)16-7-9-17(23)10-8-16)13-20(27)25-19-11-14(2)5-6-15(19)3/h5-12H,4,13H2,1-3H3,(H,25,27) |
InChIキー |
BJWNXLDGWIOJNG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)

![N-(2-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154473.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)

![3-{2-[(3-carboxypropanoyl)amino]ethyl}-5-nitro-1H-indole-2-carboxylic acid](/img/structure/B15154500.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15154509.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154517.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
